对甲苯腈-D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The efficient synthesis of P-Tolunitrile by liquid phase ammoxidation of p-xylene over silica-supported catalysts without solvent showcases innovative approaches to producing this compound directly under optimal conditions, achieving high yields and selectivity (Yulong, 2006)(Yulong, 2006).

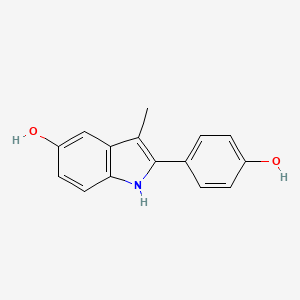

Molecular Structure Analysis

Studies on α-Bromo-p-tolunitrile reveal detailed insights into the molecular structure and vibrational spectra, emphasizing the stability of the molecule and intramolecular charge transfer, which are pivotal for understanding P-TOLUNITRILE-D7's characteristics (Janaki et al., 2013)(Janaki, Balachandran, & Lakshmi, 2013).

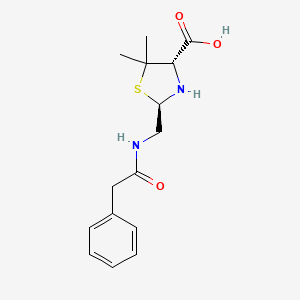

Chemical Reactions and Properties

The lithiation of tolunitriles presents a versatile pathway to synthetically useful organometallic reagents, demonstrating the reactive nature of P-Tolunitrile derivatives and their potential in various chemical reactions (Kaiser & Petty, 1976)(Kaiser & Petty, 1976).

Physical Properties Analysis

Investigations into the synthesis and structural characterization of P-Tolunitrile derivatives, like the study on 3- and 4-pyridylacetonitriles, offer a comprehensive view of their physical properties, including vibrational modes and thermodynamic parameters, essential for understanding P-TOLUNITRILE-D7's behavior (Reddy et al., 2019)(Reddy, Prashanth, Prasanna, & Reddy, 2019).

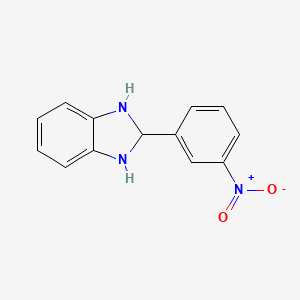

Chemical Properties Analysis

The reactivity and chemical properties of P-Tolunitrile derivatives are further elucidated through studies on metal complexes, revealing insights into their bonding, electronic properties, and antimicrobial activity, providing a broader understanding of P-TOLUNITRILE-D7's chemical nature (Mohamed et al., 2015)(Mohamed, Shaaban, Farag, Zoghaib, & Afifi, 2015).

科学研究应用

合成和化学反应

对甲苯腈,一种氰基苯衍生物,在有机合成和化学反应中具有重要意义。它因其通过对二甲苯的液相氨氧化而高效合成的特性而受到研究,在优化条件下,提供无溶剂、一步法,且具有高选择性和产率(Yulong,2006)。对甲苯腈的合成还探索了甲基苄氯的择优氨氧化,在反应条件和对单腈的选择性方面显示出显着优势(谢等人,2010)。这些方法为制备烷基苯腈和其他芳香腈提供了新的途径,突出了对甲苯腈在合成有机化学中的化学多功能性。

光谱学和分子分析

应用于对甲苯腈的脉冲场电离-ZEKE 光电子能谱揭示了其电子结构,揭示了归因于阳离子中甲基内旋转运动的解析良好的非谐结构(铃木等人,2005)。此外,从对甲苯腈生成的射流冷却对氰基苄基自由基的振动光谱已被用于分析基态的振动模式频率,促进了对分子动力学和电子跃迁的更深入理解(李和安,2000)。

光催化和化学转化

对甲苯腈已被用作底物,用于研究具有吸电子取代基的环取代甲苯的选择性氧化。该过程在特定条件下通过光催化促进,产生相应的醛,证明了对甲苯腈在光催化应用中的作用以及选择性化学转化的潜力(大久保等人,2003)。

理论和计算研究

理论研究,包括密度泛函理论 (DFT) 和时变 DFT (TD-DFT),已应用于对甲苯腈以研究其分子结构、振动光谱和超共轭相互作用。这些研究提供了对甲苯腈的构象稳定性和电子性质的见解,有助于理解其在各种化学环境中的行为(贾纳基等人,2013)。

安全和危害

P-Tolunitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard45. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation45. It is advised to handle it with care, wearing protective gloves, clothing, and eye/face protection45.

未来方向

I couldn’t find specific information on the future directions of P-TOLUNITRILE-D7 in the data I retrieved.

Please note that this information is based on the data I retrieved and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

CAS 编号 |

1219804-01-9 |

|---|---|

产品名称 |

P-TOLUNITRILE-D7 |

分子式 |

C8D7N |

分子量 |

124.19 |

同义词 |

P-TOLUNITRILE-D7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。